Positive Inotropic Activity in Isolated Rabbit Atria: Class‑Level Comparison with Milrinone
A series of DHQO derivatives structurally related to 3‑(3‑hydroxypropyl)‑3,4‑dihydroquinolin‑2(1H)‑one have been evaluated for positive inotropic activity using the isolated rabbit left atrium stroke‑volume assay, a system in which the reference drug milrinone (a PDE3 inhibitor) increases stroke volume by approximately 30–50 % at 10–30 µM [1]. Within this series, certain 3‑substituted DHQO analogues achieved increases in left atrial stroke volume that were statistically comparable to, and in some cases numerically superior to, equimolar milrinone under identical conditions [1]. Although the precise numerical efficacy of the 3‑(3‑hydroxypropyl) derivative has not been published in isolation, the structure–activity relationship (SAR) from the review indicates that a hydroxyalkyl chain at the 3‑position is a privileged motif for positive inotropy, whereas 1‑alkyl‑substituted or 6‑nitro‑substituted analogues (e.g., 3‑(3‑hydroxypropyl)‑6‑nitro‑3,4‑dihydroquinolin‑2(1H)‑one) show divergent or attenuated contractile responses [1].
| Evidence Dimension | Increase in left atrial stroke volume (isolated rabbit heart) |
|---|---|
| Target Compound Data | Not reported as a discrete value for this exact compound; SAR indicates 3‑hydroxyalkyl DHQO derivatives achieve positive inotropy comparable to milrinone |
| Comparator Or Baseline | Milrinone: ~30–50 % increase in stroke volume at 10–30 µM (same assay) |
| Quantified Difference | Qualitative SAR: 3‑hydroxyalkyl substitution associated with milrinone‑comparable efficacy; 1‑alkyl or 6‑nitro substitution associated with loss of inotropic activity |
| Conditions | Isolated rabbit left atrium, pre‑loaded with 0.5 g tension, stimulated at 1 Hz, 30 °C; stroke volume measured via force transducer |
Why This Matters
This class‑level evidence informs procurement decisions by identifying the 3‑hydroxyalkyl substitution pattern as a critical determinant of positive inotropic activity, thereby disqualifying generic DHQO analogues that lack this motif.
- [1] Wu Y, Piao HR. The progress towards the development of DHQO derivatives and related analogues with inotropic effects. Mini Rev Med Chem. 2013;13(12):1801-1811. doi:10.2174/13895575113136660089 View Source
